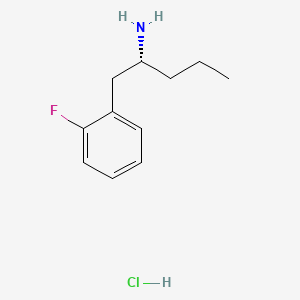
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and the chiral amine precursor.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(2-chlorophenyl)pentan-2-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(2R)-1-(2-bromophenyl)pentan-2-amine hydrochloride: Similar structure with a bromine atom instead of fluorine.
(2R)-1-(2-methylphenyl)pentan-2-amine hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can impart unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic effects compared to its analogs with different substituents.
Properties
Molecular Formula |
C11H17ClFN |
|---|---|
Molecular Weight |
217.71 g/mol |
IUPAC Name |
(2R)-1-(2-fluorophenyl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-5-10(13)8-9-6-3-4-7-11(9)12;/h3-4,6-7,10H,2,5,8,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
YGCMJDFEEXYDAS-HNCPQSOCSA-N |
Isomeric SMILES |
CCC[C@H](CC1=CC=CC=C1F)N.Cl |
Canonical SMILES |
CCCC(CC1=CC=CC=C1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















